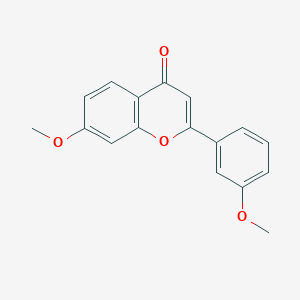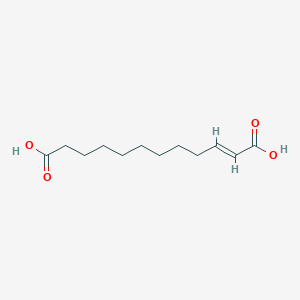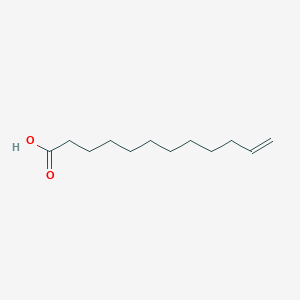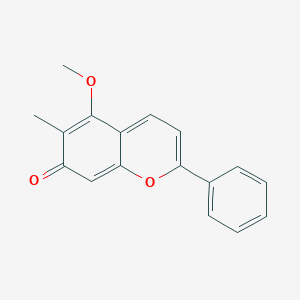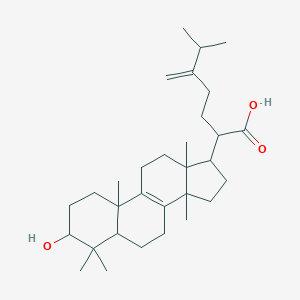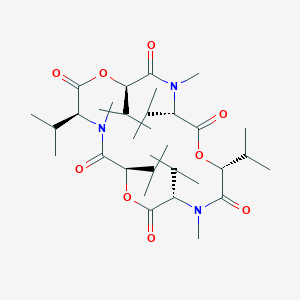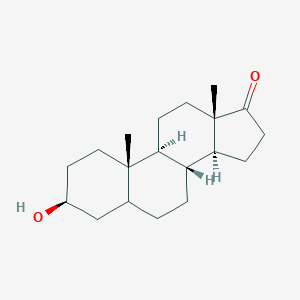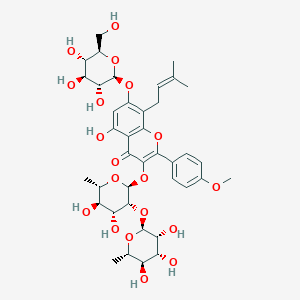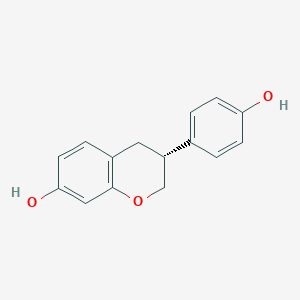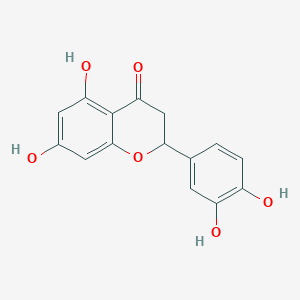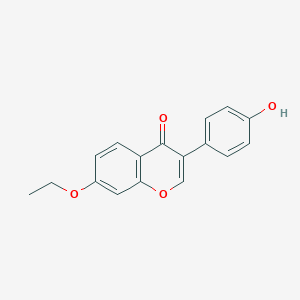
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is a compound with the molecular formula C17H14O4 . It belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds .
Molecular Structure Analysis
The molecular structure of 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one consists of a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The chroman-4-one framework, which is part of the 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one structure, is a significant structural entity in a large class of medicinal compounds. Synthetic compounds that include this framework exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The molecular weight of 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is 282.291 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one, similar in structure to compounds studied for their anticancer properties, has potential applications in the development of anticancer drugs. Research has shown that compounds with similar structures exhibit high tumor specificity and reduced toxicity to normal cells. For example, (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, a compound with a related structure, induced apoptotic cell death in human oral squamous cell carcinoma cells with minimal keratinocyte toxicity. This suggests that modifying the lead compounds to include functional groups like in 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one could be crucial for creating new anticancer drugs with fewer side effects (Sugita et al., 2017).
Synthetic and Pharmaceutical Importance
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is structurally related to 6$H$-benzo[$c$]chromen-6-ones, core structures of secondary metabolites with significant pharmacological importance. Synthetic protocols for such compounds are critical for producing limited natural quantities. These protocols include Suzuki coupling reactions and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), highlighting the importance of synthetic approaches to access biologically active chromenones and their derivatives. This underscores the chemical's potential as a precursor for pharmaceuticals (Mazimba, 2016).
Role in Antioxidant Activity
Compounds related to 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one, such as naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), demonstrate potent antioxidant activities. These activities include anti-inflammatory effects through cytokine inhibition and free radical scavenging, suggesting potential therapeutic applications in various diseases. This highlights the relevance of studying such compounds for their antioxidant properties and therapeutic potential across a range of disorders, including neurodegenerative and cardiovascular diseases (Rani et al., 2016).
Zukünftige Richtungen
Given the broad variety of remarkable biological and pharmaceutical activities exhibited by 4-chromanone-derived compounds , and the challenges in their synthesis , future research could focus on developing more effective and cost-effective methods for synthesizing these compounds. This could potentially lead to the discovery of new medicinal compounds with significant therapeutic benefits.
Eigenschaften
IUPAC Name |
7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLMEIZDQKJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400753 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one | |
CAS RN |
146698-96-6 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

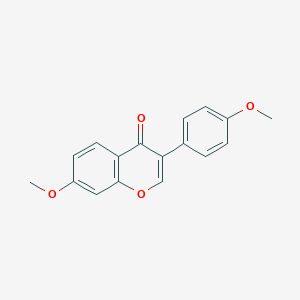
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
